Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-aminocyclohexane . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain high purity levels .
Chemical Reactions Analysis
Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl (4-aminocyclohexyl)carbamate: This compound has a similar structure but lacks the piperazine ring.
Tert-butyl (2-aminocyclohexyl)methylcarbamate: This compound has a different substitution pattern on the cyclohexyl ring.
Benzyl (trans-4-aminocyclohexyl)carbamate: This compound features a benzyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H29N3O3 |
---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 4-(1-aminocyclohexanecarbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-15(2,3)22-14(21)19-11-9-18(10-12-19)13(20)16(17)7-5-4-6-8-16/h4-12,17H2,1-3H3 |
InChI Key |
RSILFYVRRSJTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.